- Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefinsRSC Advances, 2018, 8(27), 15111-15118,
Cas no 123-35-3 (b-Myrcene (>90%))
Myrcene is also known as geranylene. A myrcene is rarely found in nature, and B myrcene is often used in the spice industry B myrcene is a colorless or yellowish liquid with a light balsam aroma. It is insoluble in water, soluble in ethanol and other organic solvents. It exists in cinnamon oil \ Fengmao oil \ cedarwood oil \ spruce oil \ turpentine oil \ lemon grass oil \ lemon oil and so on. Myrcene can be separated by vacuum fractionation< Br>
b-Myrcene (>90%) structure
b-Myrcene (>90%) Properties
Names and Identifiers
-
- 7-Methyl-3-methyleneocta-1,6-diene
- BETA-MYRCENE
- FEMA 2762
- 7-METHYL-3-METHYLEN-1,6-OCTADIENE
- 7-METHYL-3-METHYLENE-1,6-OCTADIENE
- OIL
- MYRCENE D
- 1,6-Octadiene, 7-methyl-3-methylene
- Myrcene
- Myrcene (stabilized with BHT)
- 7-methyl-3-methylideneocta-1,6-diene
- MYRCENE(AS)
- 2-Methyl-6-methylene-2,7-octadiene
- 7-methyl--3-methylen-1,6-octadiene
- 7-methyl-3-methylidene-octa-1,6-diene
- Myrcene (natural)
- β-Myrcene
- 7-Methyl-3-methylene-1,6-octadiene (stabilized with BHT)
- 7-methyl-
- b-Myrcene
- NSC-406264
- Myrcene CAS
- Geraniolene
- Myrcene,70%
- 7-Methyl-3-methylene-1,6-octadiene
- Beta-myrcene
- 7-methyl-3-methyleneocta-1,6-diene
- beta-Myrcene
- 7-methyl-3-methylene-1,6-octadiene
- MYRCENE
- +Expand
-
- MFCD00008908
- UAHWPYUMFXYFJY-UHFFFAOYSA-N
- 1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3
- C=CC(=C)CCC=C(C)C
Computed Properties
- 136.12500
- 0
- 0
- 4
- 136.125201
- 10
- 145
- 0
- 0
- 0
- 0
- 0
- 1
- 4.3
- nothing
- 0
- 0
Experimental Properties
- 3.47500
- 0.00000
- 6331
- n20/D 1.469(lit.)
- Almost insoluble
- 167 °C(lit.)
- -1.00E+01 deg C
- ~7 mmHg ( 20 °C)
- Fahrenheit: 111.2 ° f
Celsius: 44 ° c - 2762
- water: soluble0.00109g/L at 20°C
- 2000 μg/mL in hexane
- Colorless or yellowish liquid
- 7 (H2O, 20℃)(saturated aqueous solution)
- Unstable - may be inhibited by the addition of ca. 400 ppm tenox GT-1 or 1000 ppm BHT. Flammable. Incompatible with strong oxidizing agents, radical initiators.
- Insoluble in water, soluble in ethanol, chloroform and ether, and can be mixed with almost all spices.
- Sensitive to heat and air
- 0.791 g/mL at 25 °C(lit.)
b-Myrcene (>90%) Security Information
- GHS02 GHS07
- RG5365000
- 2
- 3.2
- S16-S26-S36-S37/39
- III
- III
- R10; R36/37/38
- 3.2
- Xi
- UN 2319 3/PG 3
- H226,H315,H319,H335
- P261,P305+P351+P338
- dangerous
- 0-10°C
- III
- 10-38-65
- Warning
- 3.2
- 10-23
b-Myrcene (>90%) Customs Data
- 2901299090
-
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
b-Myrcene (>90%) Price
b-Myrcene (>90%) Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1C:161337-67-3, 0.5 h, 110°C, 60 mmHg
Reference
Synthetic Circuit 2
Reaction Conditions
1.1C:Al2O3, S:CO2, S:Me(CH2)4Me, 190°C, 190 atm
Reference
- Cyclization of citronellal in a supercritical solvent in a flow reactor in the presence of Al2O3Russian Journal of Physical Chemistry A, 2012, 86(12), 1917-1919,
Synthetic Circuit 3
Reaction Conditions
1.1R:KH, S:THF, 15 min, cooled; rt; 2 h, rt
1.2S:THF, 10 min, rt; 3 h, rt
2.1C:AlCl3, S:Me2CO, 4 h, 80°C, 0.5 MPa
1.2S:THF, 10 min, rt; 3 h, rt
2.1C:AlCl3, S:Me2CO, 4 h, 80°C, 0.5 MPa
Reference
- A sustainable route from the renewable myrcene to methyl ethers via direct hydroalkoxylationCatalysis Science & Technology, 2012, 2(1), 88-92,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1R:Isopentadiene, C:192572-52-4, C:Ni acetylacetonate, S:PhMe, 1 h, rt; -10 - -5°C
1.2R:Al(i-Bu)3, 30 min, -10 - -5°C; 30 min, -10°C
1.31 h, -10 - 10°C; 8 h, 36-42°C
1.4R:HCl, S:H2O, 15-20°C
1.2R:Al(i-Bu)3, 30 min, -10 - -5°C; 30 min, -10°C
1.31 h, -10 - 10°C; 8 h, 36-42°C
1.4R:HCl, S:H2O, 15-20°C
Reference
- Pyrylium salts with long alkyl substituents. 11. Pyridines with long alkyl substituents as ligands in oligomerization of isopreneRevue Roumaine de Chimie, 2006, 51(7-8), 735-741,
Synthetic Circuit 6
Reaction Conditions
1.1S:Benzene
Reference
- Zeolite assisted dehydration of terpenic alcohols: convenient synthesis of 1,3-dienes and oxepaneJournal of the Indian Chemical Society, 1998, 75(10-12), 688-689,
Synthetic Circuit 7
Reaction Conditions
1.1R:Br2, S:H2O
2.1
2.2R:Et3N
2.3R:t-BuOK
2.1
2.2R:Et3N
2.3R:t-BuOK
Reference
- α-Haloalkanesulfonyl bromides in organic synthesis. 5. Versatile reagents for the synthesis of conjugated polyenes, enones, and 1,3-oxathiole 1,1-dioxidesJournal of the American Chemical Society, 1986, 108(15), 4568-80,
b-Myrcene (>90%) Raw materials
b-Myrcene (>90%) Preparation Products
- b-Myrcene (>90%) (123-35-3)
- b-Ocimene (>90%) (13877-91-3)
- Limonene (138-86-3)
- 2,6-Octadiene,1-methoxy-3,7-dimethyl-, (2E)- (2565-82-4)
- Cyclohexene,4-methyl-1-(1-methylethyl)- (500-00-5)
- Cyclohexene, 4-methyl-1-(1-methylethenyl)- (586-67-4)
- 1,6-Octadiene,3-methoxy-3,7-dimethyl- (60763-44-2)
- Alloocimene (673-84-7)
- (E,Z)-2,6-dimethylocta-2,4,6-triene (7216-56-0)
- Linalool (78-70-6)
- γ-Terpinene (99-85-4)
- α-terpinene (99-86-5)
b-Myrcene (>90%) Suppliers
Amadis Chemical Company Limited
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(CAS:123-35-3)b-Myrcene (>90%)
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b-Myrcene (>90%) Related Literature
-
1. Reactions of a ‘myrcene–magnesium’ complex with aldehydes, ketones, epoxides, carbon dioxide, and acetonitrileRaymond Baker,Richard C. Cookson,Alan D. Saunders J. Chem. Soc. Perkin Trans. 1 1976 1809
-
Anahit Pews-Davtyan,Florian Korbinian Scharnagl,Maximilian Franz Hertrich,Carsten Kreyenschulte,Stephan Bartling,Henrik Lund,Ralf Jackstell,Matthias Beller Green Chem. 2019 21 5104
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E. Bogel-?ukasik,M. Gomes da Silva,I. D. Nogueira,R. Bogel-?ukasik,M. Nunes da Ponte Green Chem. 2009 11 1847
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Ilse Maga?a,Ricardo López,Francisco Javier Enríquez-Medrano,Sugam Kumar,Andrea Aguilar-Sanchez,Rishab Handa,Ramón Díaz de León,Luis Valencia J. Mater. Chem. A 2022 10 5019
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5. Cyclopropane cleavage of chrysanthemic acid relatives to santolinyl, artemisyl, and lavandulyl structures: acid-catalysed and biosynthetic experimentsL. Crombie,Patricia A. Firth,R. P. Houghton,D. A. Whiting,D. K. Woods J. Chem. Soc. Perkin Trans. 1 1972 642
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Maksim I. Hulnik,Irina V. Vasilenko,Alexei V. Radchenko,Frédéric Peruch,Francois Ganachaud,Sergei V. Kostjuk Polym. Chem. 2018 9 5690
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7. Halide-free neodymium phosphate based catalyst for highly cis-1,4 selective polymerization of dienesYixin Ren,Justin T. Miller,Stefanie T. Polderman,Trinh D. Vo,Adele C.?M. Wallace,John Michael O. Cue,Sarah T. Tran,Michael C. Biewer,Mihaela C. Stefan RSC Adv. 2019 9 3345
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Arnaud Perrier,Michel Ferreira,Joost N. H. Reek,Jarl Ivar van der Vlugt Catal. Sci. Technol. 2013 3 1375
-
Yueyan Zhang,Richard S. Glass,Kookheon Char,Jeffrey Pyun Polym. Chem. 2019 10 4078
-
Preetom Sarkar,Anil K. Bhowmick RSC Adv. 2014 4 61343
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